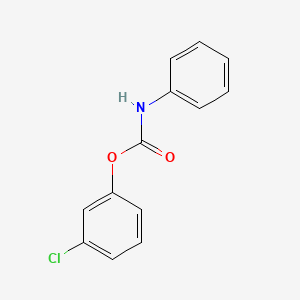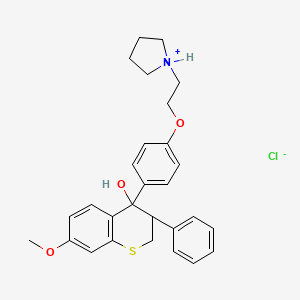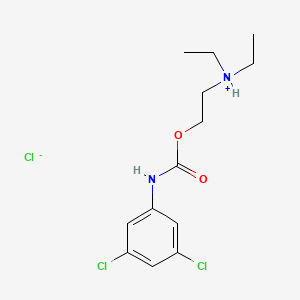
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a dichlorocarbanilate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.
Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
- 2-[(3,5-Dichlorophenyl)carbamoyloxy]ethyl-diethylazanium chloride
Uniqueness
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
20228-93-7 |
|---|---|
Molekularformel |
C13H19Cl3N2O2 |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
2-[(3,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)5-6-19-13(18)16-12-8-10(14)7-11(15)9-12;/h7-9H,3-6H2,1-2H3,(H,16,18);1H |
InChI-Schlüssel |
FFOORRPYKMUSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC(=CC(=C1)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


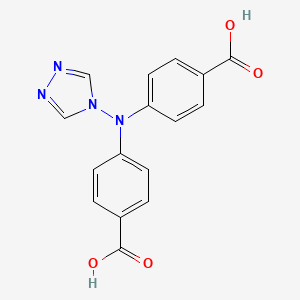
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)

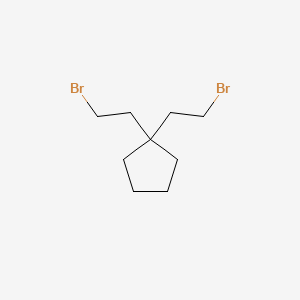
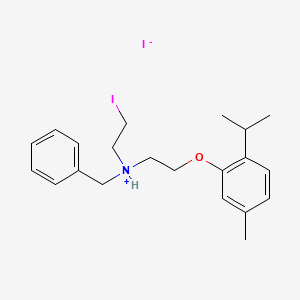
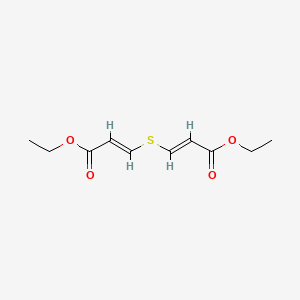

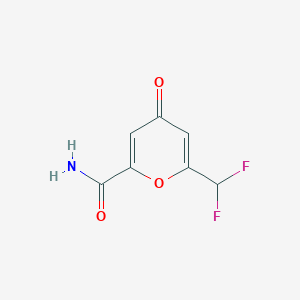

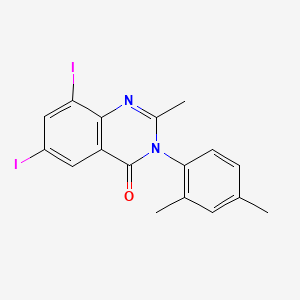
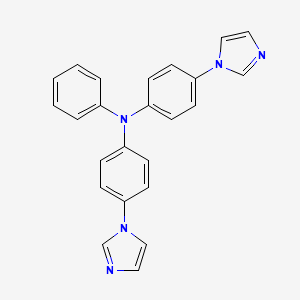
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
